REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH:13]1([N:19]2[C:23]([CH2:24][CH2:25][CH2:26][CH2:27]Cl)=[N:22][N:21]=[N:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>S([O-])([O-])=O.[Na+].[Na+].CO>[CH:11]1[C:2]([O:1][CH2:27][CH2:26][CH2:25][CH2:24][C:23]2[N:19]([CH:13]3[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)[N:20]=[N:21][N:22]=2)=[CH:3][C:4]2[CH2:5][CH2:6][C:7]([NH:8][C:9]=2[CH:10]=1)=[O:12] |f:2.3.4,5.6,7.8.9|
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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OC=1C=C2CCC(NC2=CC1)=O
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Name
|
|
Quantity
|
49.09 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N1N=NN=C1CCCCCl
|
Name
|
|
Quantity
|
55.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
92 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a reaction vessel having
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Type
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CUSTOM
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Details
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purified water (150 ml)
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Type
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ADDITION
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Details
|
The mixture of the reactants
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Type
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ADDITION
|
Details
|
MIX
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Type
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CUSTOM
|
Details
|
After the completion of the reaction
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled to around 50° C.
|
Type
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ADDITION
|
Details
|
the mixture was introduced into a flask
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Type
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ADDITION
|
Details
|
was added
|
Type
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CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to the ambient temperature
|
Type
|
FILTRATION
|
Details
|
the precipitated crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with purified water (150 mL), methanol (90 mL)
|
Type
|
CUSTOM
|
Details
|
by purified water (150 mL)
|
Type
|
CUSTOM
|
Details
|
dried at about 80° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1OCCCCC3=NN=NN3C4CCCCC4)CCC(=O)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.14 g | |
YIELD: PERCENTYIELD | 91.48% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |